Barium nitride (Ba3N2)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

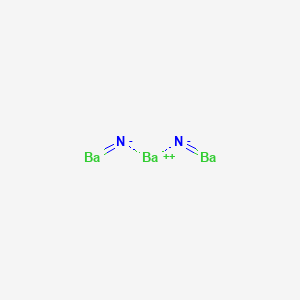

Barium nitride is an ionic compound with the formula Ba3N2 . It is an orange-yellow solid and is used as a dopant in optical materials such as white emitting LEDs . It is also used as a synthetic precursor for ternary metal nitrides and as a flux growth medium for GaN .

Synthesis Analysis

Barium Nitride is produced by the reaction of barium with nitrogen . The reaction can be represented as: N2 + 3 Ba → Ba3N2 . It can also be produced from Barium Amide .Molecular Structure Analysis

Barium Nitride is an ionic compound. It has three barium atoms and two nitrogen atoms . Barium is a metal and nitrogen is a non-metal. Barium is in group 2 on the periodic table it has 2 valance electrons nitrogen has 5 valance electrons . To complete the octet of nitrogen each barium gives electrons to nitrogen. Then barium got a +2 charge and nitrogen got a -3 charge .Chemical Reactions Analysis

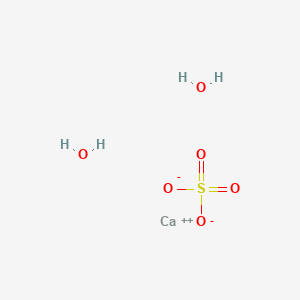

Barium Nitride reacts with water to form barium hydroxide and ammonia . The reaction can be represented as: 6 H2O + Ba3N2 → 2 NH3 + 3 Ba(OH)2 . It also undergoes an oxidation-reduction reaction .Physical And Chemical Properties Analysis

Barium Nitride’s molecular weight is 439.994 grams . Its density is 4.78 g/cm3 . It’s an orange-yellow solid . It is soluble in water and insoluble in organic solvents .Aplicaciones Científicas De Investigación

Optoelectronic Uses

Barium nitride can be used as a dopant in LEDs or other optical devices . It is also used for making tungsten filament in green and neon lights .

Semiconductor Applications

Barium nitride is used in designing efficient semiconductors for electron transfer processes . As a semiconductor, it converts power more efficiently .

Synthetic Applications

Barium nitride can act as a synthetic precursor for ternary metal nitrides . It also acts as a flux growth medium for Gallium Nitride (GaN) .

Polymer and Industrial Chemistry

In the field of polymer and industrial chemistry, barium nitride is used as a binder in the making of ceramic glazes . It is also used in the synthesis of compounds containing barium oxide, which are used by the vacuum tube industry .

Mechanical Cutting Devices

Barium nitride is used in refractory for the preparation of cutting and abrasive tools . It also acts as a thickening agent in crucibles .

Lewis Structure and Molecular Shape

The Lewis structure of barium nitride is drawn by considering only the valence electrons present in the outermost shell . Each barium atom donates its two electrons to a nitrogen atom to form a barium cation, Ba2+. When nitrogen accepts these electrons, it gets converted to an anion called nitride, N3- . Barium nitride is a bent-shaped molecule with Ba-N bonds .

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

azanidylidenebarium;barium(2+) |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3Ba.2N/q;;+2;2*-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHQHQVFOMOBERP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N-]=[Ba].[N-]=[Ba].[Ba+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ba3N2 |

Source

|

| Record name | barium nitride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Barium nitride (Ba3N2) | |

CAS RN |

12047-79-9 |

Source

|

| Record name | Barium nitride (Ba3N2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tribarium dinitride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.785 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: How does Barium nitride (Ba3N2) facilitate condensation reactions?

A1: Barium nitride (Ba3N2) acts as a strong base, effectively deprotonating C-H acidic compounds. [] This deprotonation generates an active nucleophilic species while simultaneously releasing ammonia (NH3). The irreversible release of ammonia drives the equilibrium towards product formation, making Ba3N2 a highly effective reagent for both intermolecular and intramolecular condensation reactions.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.